Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone
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Overview
Description
Cyclopropyl 2-(2,3-dimethylphenyl)ethyl ketone is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Cyclopropenyl Ketones in Diels-Alder Reactions
Cyclopropenyl ketones, closely related to the cyclopropyl ketone family, have been identified as highly reactive dienophiles in Diels-Alder reactions. These compounds can engage with cyclic dienes and 2,3-dimethylbutadiene, showcasing their versatility in synthesizing complex molecular structures. The strategic use of cyclopropenyl ketones in Diels-Alder reactions extends beyond producing three-membered rings, as demonstrated by their ability to generate products with quaternary stereogenic centers upon reductive opening (Fisher, Smith, & Fox, 2013).
Synthesis of Cyclopropane Derivatives
Research has shown that cyclopropyl alkyl ketones can be transformed into cyclopropane acetic acid ethyl esters in a single-step process. This transformation, facilitated by lead (IV) acetate in the presence of perchloric acid, highlights the compound's utility in synthesizing cyclopropane derivatives, which are valuable in various chemical syntheses (Nongkhlaw, Nongrum, Nongkynrih, Vattakunnel, & Myrboh, 2005).
Catalytic Regioselectivity Control
The catalytic regioselectivity control in the ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones has been thoroughly investigated. These compounds, prepared by cyclopropanation of allenes or reactions with N,N-dimethyl carboxylic acid amides, undergo highly selective ring-opening cycloisomerization to yield diverse heterocyclic products. The process illustrates the compound's role in facilitating regioselective cleavage and cycloaddition reactions, contributing to the synthesis of new heterocyclic structures (Ma, Lu, & Zhang, 2004).
Acylation of Cyclopropyl-Substituted Alkenes
Cyclopropyl-substituted alkenes, reacting with complexes formed by boron trifluoride and specific fluorides, yield ketones containing an ethylthio group. This reaction underscores the chemical versatility of cyclopropyl ketones, particularly in acylation reactions that do not result in the opening of the three-membered ring or rearrangements, preserving the cyclopropane core (Lebedev, Nenaidenko, Smolko, & Balenkova, 2001).
Silver-Catalyzed Carbon-Carbon Bond Formation
Silver-catalyzed reactions of 1-(2,2-dimethyl-cyclopropyl)methyl ketones demonstrate an innovative approach to forming 1,2,4-trisubstituted benzenes. This process involves cyclopropane cleavage followed by aromatization, representing a novel addition of ketones to allylic C-H bonds. Such reactions highlight the cyclopropyl ketone's role in enabling new pathways for carbon-carbon bond formation (Pati & Liu, 2012).
Mechanism of Action
The mechanism of action for the synthesis of cyclopropane involves several steps. For instance, in the cobalt-catalyzed cross-coupling, the reaction is chemoselective and diastereoconvergent . In the Suzuki-Miyaura coupling reaction, the reaction occurs in moderate to excellent yield with electron-rich, electron-poor, and hindered aryl chlorides .
Properties
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-4-3-5-12(11(10)2)8-9-14(15)13-6-7-13/h3-5,13H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPSTWUGXOMSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644659 |
Source
|
Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-43-6 |
Source
|
Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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